molecular formula C12H21N B14412869 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine CAS No. 87143-81-5

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine

Cat. No.: B14412869
CAS No.: 87143-81-5
M. Wt: 179.30 g/mol
InChI Key: MAUDFOZOWWUZBU-UHFFFAOYSA-N
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Description

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a heptynyl group at the second position and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylpyrrolidine with a heptynyl halide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of the heptynyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptynyl group and the pyrrolidine ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

87143-81-5

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

2-hept-1-ynyl-1-methylpyrrolidine

InChI

InChI=1S/C12H21N/c1-3-4-5-6-7-9-12-10-8-11-13(12)2/h12H,3-6,8,10-11H2,1-2H3

InChI Key

MAUDFOZOWWUZBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1CCCN1C

Origin of Product

United States

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